molecular formula C31H34BrNO3 B14428946 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate CAS No. 78371-77-4

8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate

Cat. No.: B14428946
CAS No.: 78371-77-4
M. Wt: 548.5 g/mol
InChI Key: HYIYHLJCKIUUCL-UHFFFAOYSA-M
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Description

8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate is a complex organic compound that combines the structural features of tropinium, xanthene, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate typically involves multiple steps, starting with the preparation of the tropinium and xanthene derivatives. The key steps include:

    Formation of Tropinium Derivative: This involves the reaction of tropine with p-ethylbenzyl bromide under basic conditions to form the tropinium salt.

    Synthesis of Xanthene Derivative: Xanthene-9-carboxylic acid is prepared through the condensation of salicylic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride.

    Coupling Reaction: The final step involves the coupling of the tropinium salt with xanthene-9-carboxylic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tropinium Derivatives: Compounds like tropine and tropinone share the tropinium core structure.

    Xanthene Derivatives: Compounds such as fluorescein and eosin contain the xanthene scaffold.

    Benzyl Derivatives: Compounds like benzyl chloride and benzyl alcohol have similar benzyl groups.

Uniqueness

8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

78371-77-4

Molecular Formula

C31H34BrNO3

Molecular Weight

548.5 g/mol

IUPAC Name

[8-[(4-ethylphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide

InChI

InChI=1S/C31H34NO3.BrH/c1-3-21-12-14-22(15-13-21)20-32(2)23-16-17-24(32)19-25(18-23)34-31(33)30-26-8-4-6-10-28(26)35-29-11-7-5-9-27(29)30;/h4-15,23-25,30H,3,16-20H2,1-2H3;1H/q+1;/p-1

InChI Key

HYIYHLJCKIUUCL-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-]

Origin of Product

United States

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